molecular formula C9H9ClO3S B1521298 3-Acetyl-4-methylbenzene-1-sulfonyl chloride CAS No. 1152590-15-2

3-Acetyl-4-methylbenzene-1-sulfonyl chloride

Cat. No. B1521298
CAS RN: 1152590-15-2
M. Wt: 232.68 g/mol
InChI Key: QPMOWRGOMJSUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 . It is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group .


Synthesis Analysis

The synthesis of similar compounds like p-acetaminobenzenesulfonyl chloride has been reported through combined chlorosulfonation by HClSO3 and PCl5 . The molar ratio of HSO3Cl to acetanilide (the main raw material) can be decreased from 4.96 to 2.1 using CCl4 as the diluent . Addition of a small amount of NH4Cl was found to significantly increase the yield .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-4-methylbenzene-1-sulfonyl chloride consists of a benzene ring with a sulfonyl chloride (−SO2Cl) functional group, a methyl group (−CH3), and an acetyl group (−COCH3) attached to it .


Chemical Reactions Analysis

While specific reactions involving 3-Acetyl-4-methylbenzene-1-sulfonyl chloride are not available, sulfonyl chlorides are generally known to react with alcohols to form toluenesulfonate esters . They can also be used to prepare sulfonamides from amines .

Scientific Research Applications

Alzheimer’s Disease Research

Research has synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, initiated by the reaction with 4-methylbenzenesulfonyl chloride. These derivatives were found to exhibit inhibitory effects on acetylcholinesterase, an enzyme associated with Alzheimer's disease. One compound, in particular, showed significant inhibitory activity, suggesting potential as a lead structure for designing potent acetylcholinesterase inhibitors (Abbasi et al., 2018).

Catalysis Research

A study involving the sulfonation of swelling mesoporous polydivinylbenzenes by chlorosulfonic acid resulted in the synthesis of efficient and stable solid acid catalysts. These catalysts, with high surface area and mesoporosity, demonstrated superior performance in various esterifications and acylation reactions compared to other catalysts (Liu et al., 2010).

Antibacterial Agents

Sulfonamides bearing benzodioxane moiety were synthesized starting with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzenesulfonyl chloride. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive strains, indicating their use as valuable antibacterial agents (Abbasi et al., 2016).

Water Pollution Control

In a study on photocatalytic oxidation of organic pollutants in water, the use of catalysts like FeCl3 was explored. The research demonstrated significant pollutant reduction, indicating the potential of such catalysts in controlling water pollution (Domínguez et al., 1998).

Drug Synthesis

An alternative synthetic process for p-acetaminobenzenesulfonyl chloride was developed, which is a key step in the production of sulfanilamide, a widely used sulfonamide medicine. This process, involving partial substitution of HSO3Cl by PCl5, achieved high yields and posed fewer environmental concerns (Tan et al., 2011).

Safety And Hazards

3-Acetyl-4-methylbenzene-1-sulfonyl chloride may cause severe skin burns and eye damage . It may also cause an allergic skin reaction . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

3-acetyl-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-6-3-4-8(14(10,12)13)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMOWRGOMJSUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-4-methylbenzene-1-sulfonyl chloride

CAS RN

1152590-15-2
Record name 1152590-15-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Acetyl-4-methylbenzene-1-sulfonyl chloride
Reactant of Route 6
3-Acetyl-4-methylbenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.